molecular formula C4H8O2 B14666704 1,2-Dihydroxy-2-butene CAS No. 50317-11-8

1,2-Dihydroxy-2-butene

Cat. No.: B14666704
CAS No.: 50317-11-8
M. Wt: 88.11 g/mol
InChI Key: YGOGUHNFNOCNOE-RQOWECAXSA-N
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Description

1,2-Dihydroxy-2-butene is an organic compound with the molecular formula C4H6O2. It is a type of diol, specifically a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroxy-2-butene can be synthesized through the dihydroxylation of 1,2-butadiene. This reaction typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a co-oxidant like hydrogen peroxide (H2O2) or N-methylmorpholine N-oxide (NMO) .

Industrial Production Methods

Industrial production of this compound may involve similar dihydroxylation processes, but on a larger scale. The choice of oxidizing agents and reaction conditions would be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroxy-2-butene undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form diketones or carboxylic acids.

    Reduction: It can be reduced to form alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

1,2-Dihydroxy-2-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dihydroxy-2-butene involves its reactivity as a diol. The hydroxyl groups can participate in hydrogen bonding, making it a versatile compound in various chemical reactions. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, while in reduction reactions, they can be converted to alkanes or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydroxy-2-butene is unique due to its specific placement of hydroxyl groups, which allows for distinct reactivity patterns and applications in synthesis and industrial processes.

Properties

CAS No.

50317-11-8

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

(Z)-but-2-ene-1,2-diol

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,5-6H,3H2,1H3/b4-2-

InChI Key

YGOGUHNFNOCNOE-RQOWECAXSA-N

Isomeric SMILES

C/C=C(/CO)\O

Canonical SMILES

CC=C(CO)O

Origin of Product

United States

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